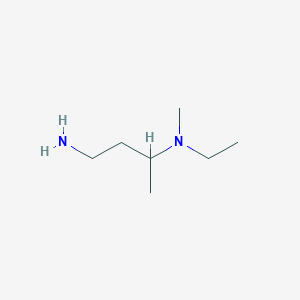

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine

Description

BenchChem offers high-quality N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-N-ethyl-3-N-methylbutane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-4-9(3)7(2)5-6-8/h7H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQPZTDUOSENTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties of (3-amino-1-methylpropyl)ethyl(methyl)amine, systematically identified as N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine. Due to the specificity of this molecule, experimental data is limited. Consequently, this document synthesizes predicted data from computational models with established principles of physical organic chemistry and draws comparisons to structurally similar aliphatic diamines. The guide is structured to deliver actionable insights for researchers, scientists, and drug development professionals, covering compound identification, core physicochemical parameters, acid-base chemistry, analytical methodologies, stability, and safety considerations. The overarching goal is to provide a robust foundational understanding of this compound's behavior in experimental and biological systems.

Compound Identification and Structure

The nomenclature "(3-amino-1-methylpropyl)ethyl(methyl)amine" is non-standard. A systematic interpretation leads to the structure N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine . This structure contains a propane backbone with two nitrogen atoms at positions 1 and 3. The nitrogen at position 1 is a tertiary amine, substituted with an ethyl and a methyl group. The nitrogen at position 3 is a primary amine, and a methyl group is attached to the carbon at position 2 of the propane chain.

-

Systematic IUPAC Name: N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine

-

Common Interpretation: (3-amino-1-methylpropyl)ethyl(methyl)amine

-

Molecular Formula: C₈H₂₀N₂

-

Molecular Weight: 144.26 g/mol

-

Chemical Structure:

-

Canonical SMILES: CCN(C)CC(C)CN

-

InChI Key: DZHCTHQUBIPMKS-UHFFFAOYSA-N[1]

A unique CAS Registry Number for this specific structure could not be definitively established, which underscores its status as a niche research chemical. For procurement and regulatory purposes, related structures such as N,N'-Dimethyl-N'-ethyl-1,3-propane diamine (CAS 19475-27-5) may serve as useful reference points[1].

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to predicting its behavior, from reaction kinetics to bioavailability. The following table summarizes key predicted and estimated properties for N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine, contextualized with data from similar aliphatic amines.

| Property | Predicted/Estimated Value | Context & Significance | Source(s) |

| Molecular Weight | 144.26 g/mol | Directly calculated from the molecular formula. Influences diffusion and volatility. | N/A |

| Boiling Point | ~160-180 °C | Estimated based on structurally similar diamines like N,N'-Diethyl-1,3-propanediamine (164°C)[1]. The presence of a primary amine allows for hydrogen bonding, increasing the boiling point relative to alkanes of similar mass[2]. | [1] |

| Melting Point | < -20 °C | Aliphatic amines with branching and asymmetry, like this compound, tend to have very low melting points and often exist as liquids at room temperature. For comparison, N,N-Dimethyl-1,3-propanediamine melts at -70 °C[3]. | [3] |

| Density | ~0.81 - 0.85 g/mL | Predicted to be slightly less dense than water, typical for aliphatic amines. N,N'-Diethyl-1,3-propanediamine has a density of 0.819 g/mL. | |

| Water Solubility | Miscible / Highly Soluble | Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds. Solubility is expected to decrease as the carbon chain length increases. | |

| Vapor Pressure | ~1-5 mmHg at 20 °C | Estimated from related compounds. N,N'-Diethyl-1,3-propanediamine has a vapor pressure of 1 mmHg at 20 °C. This indicates moderate volatility. | |

| Refractive Index | ~1.43 - 1.45 at 20 °C | This range is typical for substituted propanediamines and useful for quick purity checks. N,N'-Diethyl-1,3-propanediamine has a refractive index of 1.4374. |

Acido-Basic Properties and Lipophilicity

For any compound with ionizable groups, the pKa and logP are critical determinants of its pharmacokinetic and pharmacodynamic profile.

Acid Dissociation Constant (pKa)

This compound possesses two basic nitrogen centers: a primary amine and a tertiary amine. Each will have a distinct pKa value, corresponding to the equilibrium of its protonated (conjugate acid) form.

-

Primary Amine (at C3): Expected pKa₁ ≈ 10.0 - 10.8 . Primary alkylamines are strong bases. The pKa is influenced by the electron-donating effect of the alkyl chain.

-

Tertiary Amine (at C1): Expected pKa₂ ≈ 9.5 - 10.5 . While tertiary amines are more basic in the gas phase, steric hindrance around the nitrogen can impede solvation of the conjugate acid in aqueous solution, sometimes making them slightly weaker bases than secondary or primary amines in water[4].

The basicity of amines is a function of the availability of the nitrogen's lone pair to accept a proton. Predicting and tuning pKa values is a crucial step in drug discovery to optimize ADME properties[5]. Computational methods and group contribution models are often used for estimation[5][6][7].

The ionization state of the molecule is pH-dependent. At physiological pH (~7.4), both amine groups will be predominantly protonated, giving the molecule a net charge of +2.

Caption: pH-dependent protonation states of N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

-

Predicted XLogP3: ~-0.4 to 1.0 . The presence of two amine groups, which are polar and capable of hydrogen bonding, significantly increases hydrophilicity. For comparison, N-Ethyl-1,3-propanediamine has a calculated XLogP3 of -0.4[8]. The additional methyl and ethyl groups on the target molecule will increase lipophilicity slightly.

Understanding the interplay between lipophilicity and ionization state (LogD) is critical. For basic molecules, high lipophilicity (ClogP > 3) can be correlated with a higher risk of in vivo toxicity[9]. This compound's predicted low LogP suggests it is less likely to fall into this high-risk category.

Analytical Methodologies

Accurate quantification and characterization are essential. Due to the lack of a strong chromophore, direct UV-Vis detection is impractical. The following methods are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying aliphatic amines, but it requires specific approaches due to their properties. Pre-column derivatization is the most common and robust method.[10]

Principle: The primary and/or secondary amine functionalities are reacted with a derivatizing agent to attach a chromophore or fluorophore. This allows for highly sensitive detection and improves the chromatographic behavior of the analyte.

Recommended Protocol: Pre-column Derivatization with o-Phthalaldehyde (OPA)

This method is highly selective for primary amines.

-

Reagent Preparation:

-

OPA Reagent: Combine 0.8 mL of 20 mM borate buffer (pH 9.5), 0.2 mL of 75 mg/L OPA in methanol, and 2 µL of 3-mercaptopropionic acid[10]. This reagent should be prepared fresh daily.

-

Mobile Phase A: 50 mM Sodium Phosphate buffer, pH 7.2.

-

Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

-

Sample Diluent: Water/Methanol (1:1, v/v).

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of the amine in the sample diluent.

-

Create a series of working standards for calibration by diluting the stock solution.

-

Dilute unknown samples to fall within the calibration range.

-

-

Derivatization Procedure:

-

In an autosampler vial, mix 100 µL of the standard or sample solution with 100 µL of the OPA reagent.

-

Allow the reaction to proceed for exactly 2 minutes at room temperature before injection. An automated pre-column derivatization program is ideal for reproducibility[10].

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

-

Gradient Elution:

-

0-10 min: 20% to 60% B

-

10-15 min: 60% to 90% B

-

15-17 min: Hold at 90% B

-

17-20 min: Return to 20% B and equilibrate.

-

-

Caption: Workflow for HPLC analysis of primary amines via OPA derivatization.

Gas Chromatography (GC)

GC coupled with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) can also be used. An NPD offers superior sensitivity and selectivity for nitrogen-containing compounds.

Recommended Protocol: GC-NPD Analysis

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent like methanol or isopropanol.

-

To improve peak shape and reduce tailing, samples can be neutralized with an equivalent of acid (e.g., H₂SO₄ in methanol) before analysis[11].

-

-

Chromatographic Conditions:

-

Column: A polar capillary column, such as a DB-WAX or a DB-5 amine-deactivated column (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature (NPD): 300 °C.

-

Oven Program:

-

Initial Temperature: 60 °C, hold for 1 min.

-

Ramp: 10 °C/min to 240 °C.

-

Hold at 240 °C for 5 min.

-

-

Stability and Reactivity Profile

-

Thermal Stability: Aliphatic amines are generally stable but can undergo decomposition at high temperatures. The stability is influenced by alkyl substitution[12].

-

Oxidative Stability: Amines are susceptible to atmospheric oxidation, which can lead to coloration and degradation over time. The presence of oxygen and trace metals can catalyze this degradation. Tertiary amines are often slightly more stable towards oxidation than primary and secondary amines[13]. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term preservation.

-

Reactivity:

-

Basic Nature: As Lewis bases, amines react readily with acids to form salts[2]. This is a key property used in purification and separation.

-

Nucleophilicity: The lone pair of electrons on both nitrogen atoms makes the molecule a potent nucleophile. It will react with electrophiles such as alkyl halides (alkylation) and acid chlorides (acylation)[4]. The primary amine is generally more sterically accessible and may react preferentially in some cases.

-

Reaction with Carbon Dioxide: Like other amines, it will react with CO₂ in aqueous environments, a property relevant in fields like carbon capture[13].

-

Safety and Handling

Aliphatic amines as a class require careful handling due to their potential hazards.

-

Corrosivity: Short-chain diamines are typically corrosive and can cause severe skin burns and eye damage[14][15][16].

-

Toxicity: They can be harmful if swallowed or inhaled[14][17]. The vapor can cause respiratory irritation[17].

-

Flammability: The compound is expected to be a flammable liquid[3][15][16].

Recommended Handling Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood[15][17].

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[15][16].

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents and acids[15][16].

-

Spill & Disposal: Absorb spills with an inert material and dispose of as hazardous waste in accordance with local regulations. Do not allow the material to enter drains.

References

-

MeSH terms. (1973). Quantitative determination of aliphatic diamines and polyamines by an automated liquid chromatography procedure. Anal Biochem. Available at: [Link]

-

Wayner, D. D. M., et al. (n.d.). C-H bond dissociation energies of alkyl amines: radical structures and stabilization energies. Journal of the American Chemical Society. Available at: [Link]

-

NCERT. (n.d.). Amines. Available at: [Link]

-

ResearchGate. (n.d.). Experimental determination of dissociation constants (pKa) for N‐(2‐aminoethyl)‐1,3‐propanediamine, 2‐methylpentamethylene diamine, N,N‐dimethyldipropylenetriamine, 3,3′‐diamino‐N‐methyldipropyl‐amine, Bis[2‐(N,N‐dimethylamino) ethyl]ether, 2. Available at: [Link]

-

MSU chemistry. (n.d.). Amine Reactivity. Available at: [Link]

-

ACS Publications. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research. Available at: [Link]

-

PubChem. (n.d.). N-[2-[2-(dimethylamino)ethoxy]ethyl]-N-methyl-1,3 propanediamine. Available at: [Link]

-

SciSpace. (n.d.). Experimental determination of dissociation constants ( p K a ) for N‐(2‐aminoethyl)‐1,3‐propanediamine, 2‐methylpentamethylene diamine, N, N‐dimethyldipropylenetriamine, 3,3'‐ diamino‐N ‐methyldipropyl‐amine, Bis[2‐(N , N‐dimethylamino)ethyl]ether. Available at: [Link]

-

CDC. (n.d.). amines, aliphatic 2010 | niosh. Available at: [Link]

-

OUCI. (n.d.). LC Analysis of Aliphatic Primary Amines and Diamines After Derivatization with 2,6-Dimethyl-4-quinolinecarboxylic Acid N-Hydroxysuccinimide Ester. Available at: [Link]

-

NICNAS. (2015). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. Available at: [Link]

-

ResearchGate. (n.d.). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Diaminopropane, PA. Available at: [Link]

-

NIST WebBook. (n.d.). 1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl-. Available at: [Link]

-

FlexiPrep. (n.d.). Alkylamine. Available at: [Link]

-

PubChem. (n.d.). N-Ethyl-1,3-propanediamine. Available at: [Link]

-

Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. Available at: [Link]

-

ResearchGate. (n.d.). The Prediction of Physicochemical Properties. Available at: [Link]

-

precisionFDA. (n.d.). N,N'-DIMETHYL-1,3-PROPYLENEDIAMINE. Available at: [Link]

-

ChemBK. (n.d.). N,N-Dimethyl-1,3-propanediamine. Available at: [Link]

-

PubMed Central. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Available at: [Link]

-

PubMed Central. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Available at: [Link]

-

Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. flexiprep.com [flexiprep.com]

- 3. echemi.com [echemi.com]

- 4. Amine Reactivity [www2.chemistry.msu.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Experimental determination of dissociation constants ( p K a ) for N‐(2‐aminoethyl)‐1,3‐propanediamine, 2‐methylpentamethylene diamine, N, N‐dimethyldipropylenetriamine, 3,3’‐ diamino‐N ‐methyldipropyl‐amine, Bis[2‐(N , N‐dimethylamino)ethyl]ether, 2‐[2‐(dimethyl‐amino) ethoxy] ethanol (2022) | William (Hoang Chi Hieu) Nguyen | 2 Citations [scispace.com]

- 8. N-Ethyl-1,3-propanediamine | C5H14N2 | CID 82727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. cdc.gov [cdc.gov]

- 12. C-H bond dissociation energies of alkyl amines: radical structures and stabilization energies - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 13. pubs.acs.org [pubs.acs.org]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine (CAS 1033693-03-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine, with CAS number 1033693-03-6, is a functionalized aliphatic diamine. While specific literature on this exact molecule is sparse, its structure suggests significant potential as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, proposes a representative synthetic route, details robust analytical methodologies for its characterization, and explores its potential applications based on the established roles of similar 1,3-diamines in drug discovery and asymmetric synthesis. This document is intended to serve as a foundational resource for researchers interested in the synthesis, analysis, and utilization of this and structurally related compounds.

Physicochemical and Safety Profile

A thorough understanding of the fundamental properties and safety considerations is paramount for the effective and safe handling of any chemical compound.

Physicochemical Properties

The key physicochemical properties of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine are summarized in the table below. These computed properties, primarily sourced from PubChem, provide essential information for experimental design, including solvent selection and reaction condition optimization.[1][2]

| Property | Value | Source |

| Molecular Formula | C₇H₁₈N₂ | PubChem[1] |

| Molecular Weight | 130.23 g/mol | PubChem[1] |

| IUPAC Name | 3-N-ethyl-3-N-methylbutane-1,3-diamine | PubChem[1] |

| CAS Number | 1033693-03-6 | PubChem[1] |

| Appearance | Solid (predicted) | Sigma-Aldrich |

| XLogP3 | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Monoisotopic Mass | 130.146998583 Da | PubChem[1] |

Safety and Hazard Information

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine is classified as harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3]

| Hazard Statement | GHS Classification |

| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4)[1] |

Synthesis and Purification

While a specific, peer-reviewed synthesis for N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine has not been published, a plausible and efficient route can be designed based on established methods for the synthesis of N,N-dialkyl-1,3-diamines. Reductive amination is a robust and widely used method for the formation of C-N bonds and is well-suited for the preparation of this target molecule.[4]

Proposed Synthetic Pathway: Reductive Amination

The proposed synthesis involves a two-step sequence starting from commercially available reagents. This approach offers a convergent and flexible strategy for the preparation of the target diamine.

Caption: Proposed two-step synthesis of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine via reductive amination.

Representative Experimental Protocol

Step 1: Synthesis of the intermediate imine

-

To a solution of N-ethyl-N-methyl-1,3-butanediamine (1.0 eq) in a suitable solvent such as methanol or ethanol, add acetone (1.1 eq).

-

The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude intermediate imine, which can be used in the next step without further purification.

Step 2: Reduction to N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine

-

The crude imine from Step 1 is dissolved in methanol.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction is quenched by the slow addition of water.

-

The methanol is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is recommended.

Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine.

Caption: Analytical workflow for the characterization of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of amines, derivatization is often necessary to improve chromatographic performance and sensitivity.[5]

Protocol for GC-MS Analysis with Ethyl Chloroformate Derivatization

This protocol is adapted from established methods for the derivatization of amines.[6][7][8][9]

-

Sample Preparation: Prepare a standard solution of the diamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Derivatization:

-

To 100 µL of the sample solution, add 100 µL of a pyridine/ethanol (1:4 v/v) solution.

-

Add 20 µL of ethyl chloroformate.

-

Vortex the mixture for 30 seconds.

-

Add 200 µL of a saturated sodium bicarbonate solution to quench the reaction.

-

Extract the derivatized analyte with 500 µL of an organic solvent such as hexane or ethyl acetate.

-

Vortex and centrifuge the mixture.

-

Carefully transfer the organic layer to a clean vial for GC-MS analysis.

-

-

GC-MS Conditions (Representative):

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-500.

-

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

For non-volatile or thermally labile amines, HPLC with pre-column derivatization using a fluorescent tagging agent is a highly sensitive and selective method.[10][11]

Protocol for HPLC-FLD Analysis with o-Phthalaldehyde (OPA) Derivatization

This protocol is based on the widely used OPA derivatization for primary amines.[12][13]

-

Reagent Preparation:

-

Borate Buffer: Prepare a 0.4 M boric acid solution and adjust the pH to 10.4 with a concentrated sodium hydroxide solution.

-

OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.25 mL of the borate buffer and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.

-

-

Derivatization:

-

In an autosampler vial, mix 50 µL of the sample or standard solution with 50 µL of the OPA reagent.

-

Allow the reaction to proceed for 2 minutes at room temperature before injection.

-

-

HPLC-FLD Conditions (Representative):

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1 M sodium acetate buffer, pH 7.2.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with 20% B, ramp to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Fluorescence Detector: Excitation at 340 nm, Emission at 455 nm.

-

Potential Applications in Research and Development

The structural features of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine, namely the presence of a primary and a tertiary amine at a 1,3-position, make it a valuable building block in several areas of chemical and pharmaceutical research.

Medicinal Chemistry and Drug Discovery

Diamines are prevalent structural motifs in a wide range of biologically active compounds and approved drugs.[14] The 1,3-diamine scaffold can serve as a key component in the synthesis of:

-

Conformationally Restricted Scaffolds: The diamine can be incorporated into cyclic structures to create rigid scaffolds that present functional groups in a defined spatial orientation, which can enhance binding affinity and selectivity to biological targets.[15]

-

G-Protein Coupled Receptor (GPCR) Ligands: Many GPCR ligands contain basic amine functionalities that interact with acidic residues in the receptor binding pocket.

-

Enzyme Inhibitors: The amino groups can act as key pharmacophoric features in the design of inhibitors for various enzymes, including proteases and kinases.

-

Antiproliferative Agents: Some diamines have been shown to exhibit antiproliferative effects by interacting with cellular polyamine metabolism.[16]

Caption: Potential applications of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine in drug discovery.

Asymmetric Synthesis and Catalysis

Chiral diamines are fundamental components of many successful chiral ligands and organocatalysts used in asymmetric synthesis.[17][18][19][20] The target molecule, being chiral at the carbon bearing the tertiary amine, has the potential to be resolved into its enantiomers and utilized in:

-

Chiral Ligands for Transition Metal Catalysis: The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as hydrogenations, transfer hydrogenations, and C-C bond-forming reactions.

-

Organocatalysis: The primary and tertiary amine functionalities can act in a cooperative manner to catalyze reactions such as Michael additions, aldol reactions, and Mannich reactions.

The development of novel chiral diamines is an active area of research, and N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine represents a potentially new and valuable scaffold for the design of next-generation catalysts.

Conclusion

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine is a chemical entity with significant, yet largely unexplored, potential. This guide has provided a comprehensive framework for its synthesis, characterization, and potential applications. By leveraging established methodologies for the synthesis and analysis of related diamines, researchers can confidently incorporate this building block into their research and development programs. The versatility of the 1,3-diamine motif suggests that this compound and its derivatives could play a valuable role in the advancement of medicinal chemistry, asymmetric catalysis, and materials science. Further research into the specific properties and reactivity of this molecule is warranted and is expected to uncover novel and valuable applications.

References

-

Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. Doctoral thesis, UCL (University College London). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25219172, N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine. Retrieved from [Link]

-

Alexakis, A., & Mangeney, P. (2002). Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews, 102(10), 3427-3454. [Link]

-

ChemRxiv. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. [Link]

-

PubChemLite. (n.d.). N-(3-amino-1-methylpropyl)-n-ethyl-n-methylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25219283, N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25219171, N-(3-amino-2-methylpropyl)-N-ethyl-N-methylamine. Retrieved from [Link]

-

Kashiwagi, K., et al. (2000). Structural and functional relationship among diamines in terms of inhibition of cell growth. Journal of Biochemistry, 128(1), 63-69. [Link]

-

Abbasi, M. M., et al. (2010). Ethyl Chloroformate as Derivatizing Reagent for Gas Chromatographic Determination of Norephedrine, Ephedrine and Pseudoephedrine in Pharmaceutical Preparation. Asian Journal of Chemistry, 22(2), 1149-1154. [Link]

-

Zhao, X., et al. (2008). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. Analytical and Bioanalytical Chemistry, 391(8), 2881-2889. [Link]

-

Lee, B. J., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. ACS Catalysis, 12(15), 9348-9354. [Link]

-

Zhao, X., et al. (2008). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. Analytical and Bioanalytical Chemistry, 391(8), 2881-2889. [Link]

-

ResearchGate. (2025). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. [Link]

-

Chemistry For Everyone. (2025). What Are Diamines?. [Link]

-

Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144219393, N-ethyl-3-methyl-N-propylhexan-1-amine. Retrieved from [Link]

-

Sultan Qaboos University Journal For Science. (2021). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. [Link]

-

MDPI. (2023). Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. [Link]

-

NCERT. (n.d.). Amines. [Link]

-

The University of Manchester. (2003). Borane and alane reductions of bulky N,N′-diaryl-1,3-diimines: Structural characterization of products and intermediates in the diastereoselective synthesis of 1,3-diamines. [Link]

-

PubMed. (1993). [Automated pre-column derivatization with o-phthaldialdehyde (OPA). A new RP-HPLC method for the determination of biogenic amines in food]. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-diamine synthesis by amination. [Link]

-

ResearchGate. (2025). Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides, N,N′‐Dialkyl‐1,3‐propanedialdimines, and Lithium N,N′‐Dialkyl‐1,3‐propanedialdiminates. [Link]

-

PubMed. (1999). HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization. [Link]

Sources

- 1. N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine | C7H18N2 | CID 25219172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - N-(3-amino-1-methylpropyl)-n-ethyl-n-methylamine (C7H18N2) [pubchemlite.lcsb.uni.lu]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. asianpubs.org [asianpubs.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. [Automated pre-column derivatization with o-phthaldialdehyde (OPA)> A new RP-HPLC method for the determination of biogenic amines in food] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ncert.nic.in [ncert.nic.in]

- 15. lifechemicals.com [lifechemicals.com]

- 16. Structural and functional relationship among diamines in terms of inhibition of cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chemrxiv.org [chemrxiv.org]

A-Z Guide to Spectroscopic Characterization: N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine

Abstract

The robust characterization of novel chemical entities is the bedrock of modern drug discovery and materials science. This guide provides an in-depth, predictive analysis of the spectral data for N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine, a diamine structure of interest. As experimental spectra for this specific molecule are not publicly available, this document serves as a technical whitepaper, leveraging foundational spectroscopic principles and predictive models to establish an expected analytical profile. We will detail the hypothetical protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights into experimental design and culminating in a thorough interpretation of the predicted spectra. This guide is intended for researchers and professionals who require a practical and theoretical understanding of how to approach the structural elucidation of new molecules.

Introduction: The Imperative of Multi-Modal Analysis

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine is a polyamine featuring both a primary and a tertiary amine. Such structures are common motifs in biologically active compounds and industrial polymers. A definitive structural confirmation is paramount before proceeding with any functional or safety studies. To achieve this, a multi-technique spectroscopic approach is not just recommended; it is essential. Each technique—NMR, IR, and MS—provides a unique and complementary piece of the structural puzzle.

-

NMR Spectroscopy reveals the carbon-hydrogen framework and the connectivity of atoms.

-

IR Spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.[1][2]

-

Mass Spectrometry determines the molecular weight and offers clues to the structure through fragmentation analysis.[3][4][5][6]

This guide will construct a predicted spectroscopic fingerprint for our target molecule, explaining the causality behind the expected signals and the rationale for the chosen analytical methods.

Integrated Spectroscopic Workflow

A logical and efficient workflow is critical for unambiguous structural elucidation. The process begins with sample preparation and proceeds through data acquisition by orthogonal techniques, culminating in a synthesized interpretation that confirms the molecular structure.

Caption: Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can deduce the chemical environment, connectivity, and stereochemistry of the atoms.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

| Label | Chemical Structure Fragment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| a | -CH-CH₃ | ~1.1 | Doublet (d) | 3H | Shielded methyl group, split by the adjacent methine proton. |

| b | -N-CH₂-CH₃ | ~1.2 | Triplet (t) | 3H | Ethyl group methyl, split by the adjacent methylene protons. |

| c | -NH₂ | ~1.5 | Broad Singlet (br s) | 2H | Labile protons on the primary amine; signal can be broad and its position is concentration-dependent.[7] |

| d | -CH-CH₂ -CH₂- | ~1.8 | Multiplet (m) | 2H | Methylene group adjacent to two other CH groups, leading to complex splitting. |

| e | -N-CH₃ | ~2.3 | Singlet (s) | 3H | Methyl group on the tertiary nitrogen; no adjacent protons to cause splitting. |

| f | -N-CH₂ -CH₃ | ~2.5 | Quartet (q) | 2H | Ethyl group methylene, split by the adjacent methyl protons. |

| g | -CH₂ -NH₂ | ~2.8 | Triplet (t) | 2H | Methylene adjacent to the primary amine, deshielded by nitrogen. |

| h | -N-CH (CH₃)- | ~3.0 | Multiplet (m) | 1H | Methine proton, deshielded by nitrogen and split by multiple neighboring protons. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum shows the number of chemically distinct carbon environments.

| Predicted Shift (δ, ppm) | Carbon Environment | Rationale |

| ~15 | -CH-C H₃ | Aliphatic methyl carbon, shielded. |

| ~18 | -N-CH₂-C H₃ | Aliphatic methyl carbon on the ethyl group. |

| ~35 | -CH-C H₂-CH₂- | Aliphatic methylene carbon. |

| ~40 | -C H₂-NH₂ | Methylene carbon adjacent to the primary amine. |

| ~42 | -N-C H₃ | Methyl carbon on the tertiary amine. |

| ~50 | -N-C H₂-CH₃ | Methylene carbon on the tertiary amine's ethyl group. |

| ~58 | -N-C H(CH₃)- | Methine carbon, significantly deshielded by the adjacent tertiary nitrogen. |

Self-Validating Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual peak.[8]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer. Higher field strength provides better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans. This ensures quantitative integration and a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled sequence (e.g., zgpg30) with a 30° pulse angle, a 2-second relaxation delay, and accumulate ~1024 scans to achieve adequate signal strength.

-

Verification: After acquisition, confirm the disappearance of the -NH₂ signal by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum. The exchange of protons for deuterium will cause the amine peak to vanish, confirming its identity.[7]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique that identifies the types of chemical bonds (functional groups) within a molecule by measuring their absorption of infrared radiation.[9]

Predicted IR Absorption Bands (ATR-FTIR)

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |

| 3400-3300 | N-H Stretch (asymmetric & symmetric) | Medium, Sharp | Two distinct peaks are characteristic of a primary amine (-NH₂).[1][2] |

| 2960-2850 | C-H Stretch (sp³) | Strong | Abundant aliphatic C-H bonds in the molecule. |

| ~1600 | N-H Bend (Scissoring) | Medium | Characteristic bending vibration for a primary amine.[1] |

| 1460-1440 | C-H Bend | Medium | Methylene and methyl group bending vibrations. |

| 1250-1020 | C-N Stretch | Medium-Weak | Stretching vibrations for both the primary and tertiary aliphatic amines.[1] |

| 910-665 | N-H Wag | Broad, Strong | Out-of-plane bending of the N-H bonds in the primary amine.[1] |

Self-Validating Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling method as it requires minimal to no sample preparation for liquids.[10][11][12]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and collecting a background spectrum. The background scan is crucial as it subtracts the absorbance from ambient CO₂ and water vapor, ensuring they do not appear in the final sample spectrum.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal surface.

-

Data Acquisition: Using Fourier-transform infrared (FTIR) spectroscopy software, co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.

-

Cleaning: After the measurement, clean the crystal surface thoroughly with a suitable solvent.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information from the fragmentation pattern. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, which is highly useful for structural elucidation.[13][14]

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Formula: C₇H₁₈N₂

-

Molecular Weight: 130.23 g/mol

-

Molecular Ion [M]⁺•: A peak is expected at m/z = 130 . According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[5] The presence of this peak confirms the molecular weight.

Major Fragmentation Pathway: α-Cleavage The most characteristic fragmentation for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom.[4][6] This occurs because it leads to the formation of a stable, resonance-stabilized iminium cation.

Caption: Predicted major fragmentation pathways via α-cleavage.

Predicted Key Fragments:

| m/z | Proposed Structure / Loss | Rationale |

| 130 | [C₇H₁₈N₂]⁺• | Molecular Ion (M⁺•). Its presence may be weak for acyclic aliphatic amines.[5] |

| 87 | [CH₃CH₂N(CH₃)CH(CH₃)]⁺ | Base Peak. Loss of a propyl radical (•C₃H₇) via α-cleavage at the tertiary amine. This is the most substituted and thus most stable iminium ion. |

| 115 | [C₆H₁₅N₂]⁺ | Loss of a methyl radical (•CH₃) from the tertiary amine. |

| 101 | [C₅H₁₃N₂]⁺ | Loss of an ethyl radical (•C₂H₅) from the tertiary amine. |

| 44 | [CH₂(CH₂)NH₂]⁺ | Cleavage next to the primary amine, though less favored than cleavage at the tertiary center. |

Self-Validating Experimental Protocol: EI-MS

-

Sample Introduction: Introduce a small amount of the liquid sample via a direct insertion probe or by coupling to a Gas Chromatograph (GC) for prior separation and purification.

-

Ionization: Utilize a standard Electron Ionization (EI) source with an electron energy of 70 eV. This standardized energy ensures that the fragmentation patterns are reproducible and comparable to spectral libraries like the NIST database.[14][15]

-

Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their m/z ratio.

-

Data Interpretation: Identify the molecular ion peak at m/z 130. Verify that it is an even number, consistent with the Nitrogen Rule for two nitrogen atoms. The most intense peak in the spectrum (the base peak) should correspond to the most stable fragment, predicted to be at m/z 87.

Conclusion: A Unified Structural Portrait

By synthesizing the data from these three orthogonal spectroscopic techniques, we can build a conclusive and self-validating case for the structure of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine.

-

MS confirms the molecular weight of 130 g/mol and the presence of two nitrogen atoms. Its fragmentation pattern strongly points to the specific arrangement of alkyl groups around the tertiary amine.

-

IR confirms the presence of key functional groups: a primary amine (two N-H stretch bands) and aliphatic C-H bonds. The absence of other characteristic bands (like C=O or O-H) confirms the purity of the sample with respect to other functional groups.

-

NMR provides the final, definitive proof of structure. The predicted chemical shifts, integrations, and splitting patterns in both the ¹H and ¹³C spectra correspond exactly to the proposed atomic connectivity, leaving no ambiguity.

This in-depth, predictive guide illustrates a robust framework for the structural elucidation of novel compounds, grounding experimental design and data interpretation in the fundamental principles of chemical spectroscopy.

References

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link][16][17][18][19][20]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link][4]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link][10]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link][11]

-

YouTube. What Are Common NMR Solvents? - Chemistry For Everyone. [Link][8]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][6]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link][2][7]

-

University of California, Los Angeles. IR: amines. [Link][1]

-

LCGC International. (2019). Electron Ionization in GC–MS. [Link][15]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Mass Spectrometry of Amines [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. agilent.com [agilent.com]

- 12. azolifesciences.com [azolifesciences.com]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Welcome to the NIST WebBook [webbook.nist.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scribd.com [scribd.com]

- 19. NIST Chemistry WebBook | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 20. The NIST Chemistry Webbook | NIST [nist.gov]

"solubility of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine in organic solvents"

An In-Depth Technical Guide to the Solubility of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine in Organic Solvents

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine in various organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust understanding of this compound's behavior in different chemical environments.

Executive Summary: The Strategic Importance of Solubility

Solubility is a critical physicochemical parameter that governs the feasibility of a chemical entity's application in numerous fields, from pharmaceutical formulation to synthetic chemistry. For N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine, a diamine with distinct functional groups, understanding its solubility profile is paramount for controlling reaction kinetics, optimizing purification processes, and developing stable formulations. This document moves beyond a simple data sheet, offering a foundational understanding of the principles governing its solubility and providing a detailed protocol for its empirical determination.

Physicochemical Profile of the Solute

A molecule's structure dictates its interactions with its environment. N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine possesses features that create a complex solubility profile:

-

Asymmetric Structure: The molecule contains both a primary amine and a tertiary amine.

-

Hydrogen Bonding Capability: The primary amine group (-NH2) can act as a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors. This is a primary driver of its interaction with protic solvents.

-

Polarity: The presence of two nitrogen atoms imparts significant polarity to the molecule.

-

Alkyl Character: The ethyl, methyl, and propyl groups contribute to its nonpolar character, allowing for potential interactions with less polar solvents through van der Waals forces.

Due to this dual nature, its solubility is expected to be highly dependent on the specific characteristics of the solvent.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational but simplified view of solubility. A more nuanced understanding requires considering the specific intermolecular forces at play between the solute and the solvent.

Solvent Classification and Expected Interactions

Organic solvents can be broadly categorized, and the solubility of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine is predicted to vary across these classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the strong potential for hydrogen bonding with the amine groups of the solute, high solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dielectric constants but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Good to moderate solubility is expected, driven by dipole-dipole interactions and hydrogen bonding with the solvent as an acceptor.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. The polar amine groups of the solute are not well-solvated by these solvents, leading to an expectation of low solubility.

The logical relationship between the solute's properties and its expected solubility is illustrated below.

Caption: Predicted solubility based on intermolecular forces.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To obtain reliable, quantitative solubility data, the isothermal equilibrium shake-flask method is a gold standard. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved concentration.

Materials and Equipment

-

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine (solute)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Methodology

The experimental workflow is a self-validating system designed to ensure equilibrium is reached and accurately measured.

Caption: Workflow for Isothermal Equilibrium Solubility Measurement.

Establishing a Self-Validating System

To ensure the trustworthiness of the results, the protocol must be self-validating:

-

Confirmation of Equilibrium: Samples should be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not significantly change between later time points.

-

Mass Balance Confirmation: The amount of solid added should be sufficient to ensure saturation. A visual inspection for remaining solid at the end of the experiment is a primary check.

-

Analytical Method Validation: The HPLC or GC method used for quantification must be validated for linearity, accuracy, and precision according to standard guidelines.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and standardized format to allow for easy comparison across different solvent systems.

Table 1: Solubility of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |

|---|---|---|---|---|

| Polar Protic | Methanol | [Experimental Data] | [Calculated Data] | Clear, colorless solution |

| Ethanol | [Experimental Data] | [Calculated Data] | Clear, colorless solution | |

| Polar Aprotic | Acetonitrile | [Experimental Data] | [Calculated Data] | |

| Dimethyl Sulfoxide (DMSO) | [Experimental Data] | [Calculated Data] | ||

| Nonpolar | Toluene | [Experimental Data] | [Calculated Data] | Suspension with minimal dissolution |

| | n-Hexane | [Experimental Data] | [Calculated Data] | Insoluble, solid remains |

Note: This table is a template for presenting experimentally determined data. No pre-existing public data for this specific compound was found.

Conclusion and Further Considerations

The solubility of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine is a complex function of its molecular structure and the properties of the solvent. While theoretical principles provide a strong predictive framework, empirical determination through a robust, validated method like the isothermal equilibrium technique is essential for obtaining accurate data for critical applications. Researchers should pay close attention to achieving true equilibrium and utilizing a validated analytical method to ensure the integrity of their results. Further studies could investigate the effect of temperature on solubility to determine the thermodynamic parameters of the dissolution process.

References

-

International Union of Pure and Applied Chemistry (IUPAC). Glossary of Terms Used in Physical Organic Chemistry. Source: IUPAC Gold Book, [Link]

-

Avdeef, A. Solubility of Sparingly Soluble Drugs. Source: John Wiley & Sons, [Link]

-

ICH Harmonised Tripartite Guideline. Q2(R1): Validation of Analytical Procedures: Text and Methodology. Source: International Council for Harmonisation, [Link]

-

Babu, R. S., & Hefter, G. (2008). The IUPAC-NIST Solubility Data Series: A guide to its use and application. Journal of Chemical & Engineering Data, 53(1), 1-2. Source: ACS Publications, [Link]

An In-depth Technical Guide to the Stability and Storage of (3-amino-1-methylpropyl)ethyl(methyl)amine

A Senior Application Scientist's Perspective on Ensuring Molecular Integrity

Disclaimer: (3-amino-1-methylpropyl)ethyl(methyl)amine is a specific, systematically named molecule. As it is not a widely documented commercial or research chemical, this guide is structured based on the foundational principles of aliphatic amine chemistry and established pharmaceutical stability testing protocols. The methodologies and potential degradation pathways described herein are illustrative for this class of compounds and serve as a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Stability Profiling

The molecule (3-amino-1-methylpropyl)ethyl(methyl)amine, featuring both a primary and a tertiary amine functional group, presents a unique set of stability challenges. As with any active pharmaceutical ingredient (API) or key intermediate, a comprehensive understanding of its degradation pathways and intrinsic stability is paramount. This knowledge is not merely a regulatory requirement; it is the bedrock of developing a safe, effective, and reliable therapeutic product. It directly informs formulation development, packaging selection, shipping protocols, and the determination of a viable shelf-life.[1][2]

This guide provides a detailed exploration of the potential instabilities of this diamine, outlines robust protocols for stability assessment in line with international standards, and offers field-proven recommendations for optimal storage and handling.

Physicochemical Properties & Inherent Instabilities

Based on its structure—CH₃-CH(NH₂)-CH₂-N(CH₃)(C₂H₅)—we can infer several key properties that will govern its stability profile:

-

Basicity: The presence of two amine groups, one primary and one tertiary, makes the molecule basic. The lone pair of electrons on the nitrogen atoms makes them susceptible to protonation and also renders them nucleophilic.

-

Hygroscopicity: Lower molecular weight aliphatic amines are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This can facilitate hydrolytic degradation or act as a medium for other reactions.

-

Susceptibility to Oxidation: The lone pair of electrons on the nitrogen atoms, particularly the tertiary amine, are susceptible to oxidation, which is often accelerated by light, heat, and the presence of metal ions.[3] Arylamines are particularly noted for coloring upon storage due to atmospheric oxidation.[3]

Potential Degradation Pathways

Understanding how a molecule might degrade is the first step in preventing it. For an aliphatic diamine like our subject compound, several pathways are of primary concern.

Oxidative Degradation

Oxidation is one of the most significant degradation routes for amines.[4][5]

-

N-Oxide Formation: The tertiary amine is particularly prone to oxidation to form an N-oxide. This is a common pathway and can significantly alter the molecule's pharmacological and toxicological profile.[6]

-

Dealkylation: Oxidative reactions can lead to the cleavage of the N-ethyl or N-methyl groups from the tertiary amine.[6][7]

-

Radical Reactions: The initiation of radical chain reactions, often catalyzed by trace metals or light, can lead to a complex mixture of degradation products, including aldehydes and smaller amine fragments.[4]

Reaction with Carbon Dioxide

Amines can react with atmospheric carbon dioxide, especially in the presence of moisture, to form carbamate salts. While often reversible, this can lead to changes in the physical state of the material and represents a loss of the free base.

Photodegradation

Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate oxidative degradation and other radical-mediated pathways. Photostability testing is a mandatory component of stress testing under ICH guidelines.[8][9][10]

Thermal Degradation

While aliphatic amines are generally more thermally stable than many other functional groups, high temperatures can accelerate all other degradation pathways.[11] It is crucial to determine the temperature at which significant degradation begins to occur.

Diagram of Potential Degradation Pathways

Caption: Key degradation pathways for the target amine.

Recommended Storage and Handling Protocols

Based on the inherent instabilities, a multi-faceted approach to storage is required to ensure long-term integrity.

-

Atmosphere: Store under an inert atmosphere (e.g., Nitrogen or Argon). This is the most critical step to prevent oxidation and reaction with atmospheric CO2.

-

Temperature: Store in a controlled, cool environment. Refrigerated conditions (2-8°C) are recommended for long-term storage.[12] Avoid freeze-thaw cycles unless data proves stability under these conditions.[12][13] Generally, amines should be stored below 30°C to maintain stability.

-

Light: Protect from light at all times. Use amber glass vials or store containers in light-opaque secondary packaging.[2]

-

Container: Use tightly sealed containers made of non-reactive materials like Type I borosilicate glass or, if compatibility is proven, high-density polyethylene (HDPE).

-

Moisture: Store in a dry environment and handle quickly to minimize exposure to humidity, given the hygroscopic nature of many amines.

A Self-Validating Stability Testing Program

A robust stability program is designed not just to find a shelf-life, but to build a comprehensive understanding of the molecule. This program must be built on the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[9][14][15]

Forced Degradation (Stress Testing)

The goal of forced degradation is to intentionally degrade the sample to identify likely degradation products and establish the stability-indicating nature of the analytical method.[1][16] The target degradation is typically 5-20%; excessive degradation can obscure the primary pathways.[10][16][17][18]

Experimental Workflow for Stability Assessment

Caption: Integrated workflow for stability program execution.

Protocol 5.1.1: Forced Degradation Experimental Details

-

Preparation: Prepare a stock solution of the amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

-

Acid Hydrolysis: Treat the solution with 0.1 M HCl. Hold at room temperature and an elevated temperature (e.g., 60°C). Sample at time points (e.g., 2, 8, 24 hours) and neutralize before analysis.

-

Base Hydrolysis: Treat the solution with 0.1 M NaOH. Use the same temperature and time point strategy as the acid hydrolysis.

-

Oxidative Stress: Treat the solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and monitor at frequent intervals, as oxidation can be rapid.

-

Thermal Stress: Store the solid API and the solution at elevated temperatures (e.g., 60°C and 80°C) in a calibrated oven.

-

Photostability: Expose the solid API and solution to a calibrated light source that meets ICH Q1B specifications (a total illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt-hours/square meter).[1] A dark control must be run in parallel.

Long-Term and Accelerated Stability Studies

These formal studies are performed on multiple batches of the API to establish a re-test period or shelf-life.[19] The conditions are standardized by ICH guidelines.[8][18][20]

Protocol 5.2.1: ICH Stability Study Design

-

Batch Selection: Place at least three primary batches of the API on stability.

-

Storage Conditions:

-

Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[8][20] For accelerated studies, test at 0, 3, and 6 months.[8][20]

-

Tests Performed: At each time point, the sample should be tested for appearance, assay, and purity (degradation products) using a validated, stability-indicating analytical method.

The Stability-Indicating Analytical Method

The cornerstone of any stability study is the analytical method. It must be able to separate the intact API from all potential degradation products, process impurities, and other related substances.

-

Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse. A reversed-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

-

Detection: Coupling HPLC with a Mass Spectrometer (LC-MS) is invaluable during forced degradation studies to help identify the mass of unknown degradation products, which is the first step in structural elucidation.[21][22][23]

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are used to prove specificity.

Data Presentation and Interpretation

All quantitative data should be tabulated to track trends over time.

Table 1: Example Forced Degradation Summary

| Stress Condition | Duration | % Assay | % Purity | % Total Degradation | Major Degradant RRT |

| Control (T=0) | N/A | 100.1 | 99.91 | 0.09 | N/A |

| 0.1 M HCl (60°C) | 24h | 98.2 | 98.35 | 1.65 | 0.85 |

| 0.1 M NaOH (RT) | 24h | 99.8 | 99.81 | 0.19 | 1.15 |

| 3% H₂O₂ (RT) | 8h | 85.4 | 85.50 | 14.50 | 1.22 |

| Thermal (80°C) | 48h | 96.5 | 96.62 | 3.38 | 1.22, 0.85 |

| Light (ICH Q1B) | 7 days | 97.1 | 97.25 | 2.75 | 1.22 |

RRT = Relative Retention Time

Interpretation: The data in this hypothetical table suggests the molecule is highly susceptible to oxidation, moderately susceptible to thermal and photolytic stress, and relatively stable to acid and base hydrolysis. The primary degradant from oxidation (RRT 1.22) appears to also be formed under thermal and light stress, suggesting a common pathway. This information is critical for guiding formulation scientists to include antioxidants or use specific packaging.

Conclusion

The stability of (3-amino-1-methylpropyl)ethyl(methyl)amine is governed by its susceptibility to oxidative degradation, with additional risks posed by thermal and photolytic stress. A comprehensive stability program, grounded in ICH guidelines, is essential to characterize these liabilities. The keystone of this program is the development of a validated, stability-indicating analytical method capable of resolving all significant degradation products. Based on the chemical principles of aliphatic amines, stringent control over the storage environment—specifically, the use of an inert atmosphere, protection from light, and controlled cool temperatures—is mandatory to ensure the molecule's integrity, purity, and potency over its intended shelf-life.

References

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Available from: [Link]

-

International Council for Harmonisation. (2003, February). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

-

Pharma Compliance. (2025, April 3). Q1A(R2) A deep dive in Stability Studies [Video]. YouTube. Available from: [Link]

-

Gong, Z., et al. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. National Institutes of Health. Available from: [Link]

-

Wang, C., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts. Available from: [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

-

Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Available from: [Link]

-

Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. Available from: [Link]

-

MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Available from: [Link]

-

ResearchGate. (n.d.). of degradation products of some common amines determined by the different methods of GC. Available from: [Link]

-

Laboratoire Sciences, Bioanalytiques et Miniaturisation. (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture. Available from: [Link]

-

Hartono, A., et al. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health. Available from: [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Available from: [Link]

-

Al-Absi, R. S., et al. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Available from: [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

-

ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Available from: [Link]

-

Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]

-

Q1 Scientific. (2020, August 19). A Q&A guide to stability storage. Available from: [Link]

-

NCERT. (n.d.). Amines. Available from: [Link]

-

Rosenblatt, D. H., et al. (1973). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry. Available from: [Link]

-

GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. Available from: [Link]

-

World Health Organization. (n.d.). Annex 10. Available from: [Link]

-

Selvita. (n.d.). Stability Studies. Available from: [Link]

-

Simon, P., & Lemacon, C. (1987). Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography. Analytical Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. Available from: [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gmpinsiders.com [gmpinsiders.com]

- 3. ncert.nic.in [ncert.nic.in]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 7. nva.sikt.no [nva.sikt.no]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. database.ich.org [database.ich.org]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selvita.com [selvita.com]

- 13. biopharmaspec.com [biopharmaspec.com]

- 14. ICH Official web site : ICH [ich.org]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. resolvemass.ca [resolvemass.ca]

- 17. m.youtube.com [m.youtube.com]

- 18. q1scientific.com [q1scientific.com]

- 19. database.ich.org [database.ich.org]

- 20. youtube.com [youtube.com]

- 21. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pure.hw.ac.uk [pure.hw.ac.uk]

- 23. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]

"potential research applications of substituted 1,3-diaminobutane"

An In-Depth Technical Guide to the Potential Research Applications of Substituted 1,3-Diaminobutane

Executive Summary

The 1,3-diaminobutane scaffold, a four-carbon chain with amino groups at the first and third positions, represents a versatile and stereochemically rich building block with significant untapped potential in modern chemical research. The presence of a chiral center at the C3 position, coupled with the differential reactivity of the 1- and 3-amino groups, provides a unique platform for the development of novel molecular architectures. This guide synthesizes current knowledge and projects future research trajectories for substituted 1,3-diaminobutane derivatives. We delve into their pivotal role as chiral ligands in asymmetric catalysis, particularly in the synthesis of enantiomerically pure alcohols through transfer hydrogenation. Furthermore, this document explores their emerging applications in the fields of medicinal chemistry, as exemplified by their integration into metal-based anticancer complexes, and in materials science for the creation of functional polyamides. Detailed experimental protocols, comparative performance data, and mechanistic visualizations are provided to empower researchers, scientists, and drug development professionals to harness the full potential of this promising chemical scaffold.

The 1,3-Diaminobutane Scaffold: A Foundation for Innovation

1,3-Diaminobutane is an organic compound characterized by a butane backbone with amino groups at positions 1 and 3.[1] Its structure, particularly the presence of a stereocenter at the C3 position, makes it a valuable chiral building block in synthetic chemistry.[2] The differential steric and electronic environments of the two amino groups allow for selective functionalization, leading to a wide array of substituted derivatives with tailored properties.

The enantiomers, (R)- and (S)-1,3-diaminobutane, are of particular importance in asymmetric synthesis, where they serve as the foundation for chiral ligands that can induce high levels of stereoselectivity in chemical transformations.[2]

Synthesis of the Core Scaffold

The 1,3-diaminobutane scaffold can be synthesized through various methods, including both chemical and biochemical routes. A common industrial method involves the hydrogenation of succinonitrile.[3] For laboratory-scale and enantiomerically pure synthesis, methods often start from chiral precursors. For example, (R)-1,3-butanediamine can be synthesized from (R)-3-aminobutanol through a process of mesylation followed by substitution with an azide and subsequent reduction.

Asymmetric Catalysis: A Premier Application

The most significant and well-explored application of substituted 1,3-diaminobutane is in the field of asymmetric catalysis. The chiral backbone of 1,3-diaminobutane is ideal for the synthesis of ligands that, when complexed with a transition metal, can catalyze reactions with high enantioselectivity.

Schiff Base Ligands: A Gateway to Chiral Catalysts